molecular formula C10H16O4 B156469 cis-1,2-Cyclohexanediol diacetate CAS No. 1759-71-3

cis-1,2-Cyclohexanediol diacetate

Cat. No. B156469
CAS RN: 1759-71-3
M. Wt: 200.23 g/mol
InChI Key: NSTPWRQTPXJRSP-NXEZZACHSA-N
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Description

“Cis-1,2-Cyclohexanediol diacetate” is a chemical compound with the molecular formula C10H16O4 . It is also known by other names such as “1,2-Cyclohexanediol, diacetate, cis-”, “Cyclohexane-cic-1,2-diol-diacetate”, and "2-(Acetyloxy)cyclohexyl acetate, (Z)-" .


Molecular Structure Analysis

The molecular structure of “cis-1,2-Cyclohexanediol diacetate” can be viewed using Java or Javascript . The molecular weight of the compound is 200.2316 .

Scientific Research Applications

Pharmaceutical Intermediates

cis-1,2-Cyclohexanediol diacetate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its chemical structure allows it to be a versatile precursor in the formation of more complex molecules that are essential in drug development.

Chemical Synthesis

In chemical synthesis, this compound serves as a solvent and an intermediate. It’s particularly known for its role in the synthesis of cyclic compounds and as a starting material for various organic reactions .

Material Science

The compound finds applications in material science, particularly in the development of new materials with specific properties. It can be used to modify the surface properties of materials or as a building block for more complex structures .

Biochemistry Research

In biochemistry, cis-1,2-Cyclohexanediol diacetate is valuable for studying enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for enzymes or be used to investigate the mechanisms of biochemical reactions .

Industrial Applications

Industrially, it’s used in the production of various chemicals and as a component in manufacturing processes. Its properties make it suitable for use in formulations where a stable and reactive diol is required .

Environmental Science

The compound’s role in environmental science is emerging, particularly in the study of biodegradable materials and environmentally friendly chemical processes. It may be used to develop sustainable materials or in the analysis of environmental samples .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "cis-1,2-Cyclohexanediol diacetate" . Personal protective equipment and chemical impermeable gloves are recommended . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

[(1R,2R)-2-acetyloxycyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPWRQTPXJRSP-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,2-Cyclohexanediol diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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